molecular formula C11H18N2S B13313737 2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethan-1-amine

2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethan-1-amine

Cat. No.: B13313737
M. Wt: 210.34 g/mol
InChI Key: VLTVNZHBVJHVKS-UHFFFAOYSA-N
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Description

2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethan-1-amine is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexyl isothiocyanate with 2-bromoethylamine hydrobromide under basic conditions to form the thiazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine
  • 2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine
  • 2-(4-Isopropyl-1,3-thiazol-2-yl)ethan-1-amine

Uniqueness

2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethan-1-amine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This can influence its binding affinity to biological targets and its overall biological activity. Compared to other thiazole derivatives, the cyclohexyl group may enhance the compound’s stability and selectivity in various applications .

Properties

Molecular Formula

C11H18N2S

Molecular Weight

210.34 g/mol

IUPAC Name

2-(4-cyclohexyl-1,3-thiazol-2-yl)ethanamine

InChI

InChI=1S/C11H18N2S/c12-7-6-11-13-10(8-14-11)9-4-2-1-3-5-9/h8-9H,1-7,12H2

InChI Key

VLTVNZHBVJHVKS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CCN

Origin of Product

United States

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